molecular formula C7H11NO4 B1359165 cis-Piperidine-2,4-dicarboxylic acid CAS No. 84211-45-0

cis-Piperidine-2,4-dicarboxylic acid

Cat. No.: B1359165
CAS No.: 84211-45-0
M. Wt: 173.17 g/mol
InChI Key: WXUOEIRUBILDKO-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Piperidine-2,4-dicarboxylic acid is a six-membered cyclohexane derivative with two carboxylic acid groups in a cis configuration at positions 2 and 4 of the piperidine ring (Figure 1). Its structure confers conformational flexibility, distinguishing it from rigid aromatic analogs like pyridinedicarboxylic acids. The compound is identified by CAS number 84211-45-0 and is primarily used in research settings, though its physicochemical properties (e.g., melting point, solubility) remain sparsely documented in the literature .

Biochemical Analysis

Biochemical Properties

cis-Piperidine-2,4-dicarboxylic acid plays a significant role in biochemical reactions by interacting with various ionotropic receptors. It is known to block NMDA, AMPA, and kainate receptor-mediated responses, which are crucial for excitatory synaptic transmission in the central nervous system. The compound’s interaction with these receptors involves binding to the receptor sites, thereby inhibiting their activity. This inhibition can modulate synaptic plasticity and neurotransmission, which are essential for learning and memory processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell function by modulating cell signaling pathways, particularly those involving NMDA, AMPA, and kainate receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of NMDA receptors by this compound can reduce calcium influx, thereby affecting downstream signaling pathways and gene transcription .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with ionotropic receptors. By binding to the receptor sites, it inhibits the activity of NMDA, AMPA, and kainate receptors. This inhibition can prevent the excitatory neurotransmitter glutamate from activating these receptors, thereby reducing excitatory synaptic transmission. Additionally, as a partial agonist for NMDA receptors, this compound can activate these receptors to a lesser extent, leading to a partial response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity for extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit ionotropic receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular function. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. For example, the compound’s inhibition of NMDA receptors can affect the metabolism of glutamate, a key excitatory neurotransmitter. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain. The compound’s ability to cross the blood-brain barrier is particularly important for its efficacy in modulating central nervous system functions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing this compound to these locations. For instance, its localization to synaptic sites allows it to effectively modulate synaptic transmission and plasticity .

Biological Activity

cis-Piperidine-2,4-dicarboxylic acid (cis-PDA) is a cyclic dicarboxylic acid with significant biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications in neurological disorders. This article reviews the biological activity of cis-PDA, focusing on its mechanisms of action, effects on neuronal activity, and potential therapeutic applications.

Chemical Structure and Properties

Cis-PDA is characterized by a piperidine ring with two carboxyl groups located at the 2 and 4 positions. Its unique cis configuration influences its solubility, reactivity, and interactions with biological targets.

Neurotransmitter Modulation

Research indicates that cis-PDA exhibits notable interactions with neurotransmitter systems. Studies have demonstrated that it can act as a ligand for various neurotransmitter transporters, influencing neurotransmitter levels in the central nervous system (CNS) . The compound has been shown to selectively antagonize responses to excitatory amino acids such as NMDA (N-methyl-D-aspartate), which plays a crucial role in synaptic plasticity and memory function .

Effects on Neuronal Firing

In experiments involving rat cortical neurons, cis-PDA was found to have variable effects on spontaneous neuronal firing. At low currents (10-25 nA), it did not significantly alter firing rates but showed antagonistic effects on NMDA-induced excitation at higher currents (60-100 nA) . Specifically, cis-PDA weakly depressed neuronal activity in some cases while causing excitation in others, indicating a complex interaction with neuronal excitability.

Comparative Biological Activity

The biological activity of cis-PDA can be compared to other piperidine dicarboxylic acids. A summary of their effects is presented in the table below:

CompoundEffect on Neuronal ActivityNMDA AntagonismExcitatory Activity
cis-2,3-PDA No effect at low currentsYesYes
cis-2,4-PDA Weak depression/excitationYesVariable
cis-2,5-PDA No significant effectNoNo
cis-2,6-PDA Weak excitationNoWeak

Case Studies and Research Findings

  • Neuronal Response Studies : In a study examining the effects of various cyclic dicarboxylic acids on rat cortical neurons, cis-2,4-PDA was tested alongside other isomers. It displayed weak and variable effects on neuronal firing rates and responses to NMDA .
  • Excitatory Amino Acid Antagonism : Another study highlighted that excitatory amino acid antagonism was predominantly observed with cis-dicarboxylates, suggesting that the structural features of these compounds are critical for their pharmacological activity .
  • Potential Therapeutic Applications : Given its ability to modulate neurotransmitter systems, cis-PDA may have potential applications in treating psychiatric disorders where neurotransmitter imbalance is implicated. Further research is needed to explore its efficacy and safety in clinical settings.

Scientific Research Applications

Neuropharmacology

Cis-Piperidine-2,4-dicarboxylic acid exhibits notable interactions with excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. Research indicates that this compound acts as a non-specific antagonist of NMDA, AMPA, and kainate receptors while also functioning as a partial agonist for NMDA receptors. This dual activity allows it to modulate synaptic transmission effectively .

Table 1: Pharmacological Profile of this compound

Activity TypeReceptor TypeMechanism
AntagonistNMDANon-specific inhibition of excitatory transmission
Partial AgonistNMDAStimulates cyclic GMP formation in cerebellar slices

Potential in Cancer Therapy

Recent studies have explored the use of piperidine derivatives, including this compound, in cancer therapy. These compounds show promise due to their ability to induce apoptosis in cancer cells. For instance, certain derivatives have demonstrated cytotoxic effects comparable to established chemotherapeutic agents like bleomycin .

Case Study: Anticancer Activity

A study highlighted the synthesis of piperidine derivatives that exhibited improved cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that the structural modifications facilitated better interaction with protein binding sites, enhancing biological activity .

Alzheimer's Disease Treatment

This compound has been investigated for its potential role in treating Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Compounds incorporating piperidine moieties have shown improved brain exposure and antioxidant properties, which are beneficial in neurodegenerative disease management .

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that can yield different derivatives with enhanced biological properties. Recent advancements have focused on optimizing these synthetic routes to maximize yield and purity.

Table 2: Synthesis Methods for Piperidine Derivatives

MethodDescriptionYield (%)
Three-component cycloadditionCombines multiple reactants for efficiency75
Enamine reactionsUtilizes enamine intermediates for diverse products82

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-piperidine-2,4-dicarboxylic acid, and how can purity be optimized?

  • Methodology : Cyclization of precursor amines (e.g., using polyphosphoric acid as a catalyst) is a common approach for piperidine derivatives. Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) improves purity. Characterization via melting point analysis (decomposition observed at 282–283°C in related compounds) and extinction coefficient measurements (e.g., EmM = 9.8 at 332 nm, pH 7) ensures structural fidelity . For intermediates, HPLC with UV detection or NMR (e.g., <sup>13</sup>C for carboxylate groups) validates regiochemical control .

Q. What safety protocols are critical for handling cis-piperidine-2,4-dicarboxylic acid in laboratory settings?

  • Methodology : Follow GHS Category 2 guidelines for skin/eye irritation and respiratory protection:

  • Use fume hoods for weighing and reactions to avoid aerosol inhalation .
  • Wear nitrile gloves, lab coats, and safety goggles; avoid skin contact due to potential corrosion .
  • In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose per local regulations .

Q. How can researchers characterize the stereochemical configuration of cis-piperidine-2,4-dicarboxylic acid?

  • Methodology : X-ray crystallography is definitive. Collect high-resolution data (≤1.0 Å) using Mo-Kα radiation. Refine with SHELXL (e.g., anisotropic displacement parameters for non-H atoms) and validate via R-factors (target R1 < 0.05) . Complementary techniques include NOESY NMR to confirm spatial proximity of protons in the cis conformation .

Advanced Research Questions

Q. How does cis-piperidine-2,4-dicarboxylic acid inhibit enzymes like LigI, and how can binding affinity be quantified?

  • Methodology : The compound’s dicarboxylate groups mimic substrate transition states. Perform competitive inhibition assays (e.g., vs. protocatechuate 4,5-dioxygenase) using UV-Vis spectroscopy to monitor substrate depletion. Calculate Ki via nonlinear regression (e.g., 75 ± 2 μM for pyridine-2,4-dicarboxylic acid analogs) . Molecular docking (AutoDock Vina) with active-site residues (e.g., Zn<sup>2+</sup> coordination) provides mechanistic insights .

Q. What strategies resolve contradictions in crystallographic data for cis-piperidine-2,4-dicarboxylic acid derivatives?

  • Methodology : Discrepancies in bond lengths/angles may arise from twinning or disorder. Use SHELXD for dual-space structure solution and Olex2 for real-space refinement. Cross-validate with IR spectroscopy (carboxylate stretches at ~1700 cm<sup>−1</sup>) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Q. How does the compound’s stability vary under alkaline or oxidative conditions?

  • Methodology : Conduct accelerated stability studies:

  • Dissolve in 0.1 M NaOH (25°C, 24 hr) and monitor degradation via HPLC .
  • For oxidative resistance, expose to H2O2 (3% v/v) and quantify residual compound via titration .

Q. What in vitro/in vivo models are suitable for evaluating its bioactivity (e.g., hypolipidemic effects)?

  • Methodology : Use murine models (C57BL/6 mice) fed high-fat diets. Administer 50 mg/kg/day orally for 4 weeks. Measure serum cholesterol (enzymatic assays) and triglycerides (colorimetric kits). Compare to positive controls (e.g., 2-furoic acid, which reduced cholesterol by 41% in mice) .

Comparison with Similar Compounds

The following sections compare cis-piperidine-2,4-dicarboxylic acid with structurally and functionally related compounds, emphasizing key differences in biological activity, enzyme inhibition, and physicochemical properties.

Pyridine-2,4-Dicarboxylic Acid

Pyridine-2,4-dicarboxylic acid features a planar aromatic ring with carboxyl groups at positions 2 and 4. Unlike the flexible piperidine backbone, its rigid structure enhances binding to enzymes such as LigI, where it acts as a competitive inhibitor (Ki = 75 ± 2 μM) . It also binds to JMJD5, a 2-oxoglutarate-dependent oxygenase, in a manner analogous to 2-oxoglutarate (2OG), suggesting utility in epigenetic regulation . Additionally, pyridinedicarboxylic acids broadly inhibit GA 2β-hydroxylase and proline 4-hydroxylase, highlighting their role in modulating oxidative stress pathways .

5-Hydroxyisophthalic Acid

This benzene-derived dicarboxylic acid exhibits stronger inhibition of LigI (Ki = 40 ± 3 μM) compared to pyridine-2,4-dicarboxylic acid . Unlike piperidine derivatives, its aromaticity limits conformational adaptability, which may influence target selectivity.

Pyrrolidine-2,4-Dicarboxylic Acid Amides

Pyrrolidine-2,4-dicarboxylic acid amides, featuring a five-membered ring, are potent dipeptidyl peptidase IV (DPP-IV) inhibitors (IC50 = 2–250 nM) with selectivity over related enzymes like DPP-II and DPP8 . The smaller ring size and amide functionalization enhance metabolic stability, making them promising antidiabetic agents. In contrast, the piperidine backbone of this compound may alter pharmacokinetics due to increased lipophilicity and steric effects.

(±)-cis-Piperidine-2,3-Dicarboxylic Acid

This positional isomer of this compound has carboxyl groups at positions 2 and 3. It exhibits a high melting point (282–283°C with decomposition), suggesting stronger intermolecular interactions compared to the 2,4-isomer . Biological data are lacking, but the altered carboxylate spacing likely impacts metal coordination and enzyme binding.

Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Core Structure Key Functional Groups Biological Activity/Applications References
This compound Piperidine (6-membered) cis-2,4-dicarboxylates Research use; inferred enzyme modulation
Pyridine-2,4-dicarboxylic acid Pyridine (aromatic) 2,4-dicarboxylates LigI inhibition (Ki = 75 μM), JMJD5 binding
5-Hydroxyisophthalic acid Benzene (aromatic) 3,5-dicarboxylates, 5-OH LigI inhibition (Ki = 40 μM)
Pyrrolidine-2,4-dicarboxylic acid amides Pyrrolidine (5-membered) 2,4-dicarboxylate amides DPP-IV inhibition (IC50 = 2–250 nM)
(±)-cis-Piperidine-2,3-dicarboxylic acid Piperidine (6-membered) cis-2,3-dicarboxylates High thermal stability (mp 282–283°C)

Table 2: Physicochemical Properties

Compound CAS Number Melting Point/Stability Notable Features
This compound 84211-45-0 Not reported Flexible conformation
Pyridine-2,4-dicarboxylic acid 499-80-9 Decomposes above 250°C Aromatic rigidity
(±)-cis-Piperidine-2,3-dicarboxylic acid P8782 (see ) 282–283°C (decomposition) Strong intermolecular H-bonding

Research Findings and Insights

  • Enzyme Inhibition : Pyridine-2,4-dicarboxylic acid and its derivatives are well-characterized enzyme inhibitors, while this compound lacks direct mechanistic studies. Its flexible backbone may hinder tight binding to planar active sites but could enable interactions with allosteric pockets .
  • Structural Adaptability : The cis configuration in piperidine derivatives positions carboxyl groups for dual coordination with metal ions, a trait exploited in metal-organic frameworks (MOFs) for pyridine analogs . Piperidine-based MOFs remain underexplored.
  • Synthetic Challenges: notes spontaneous inactivation in related compounds, suggesting this compound may require stabilization for reliable assay performance .

Preparation Methods

Catalytic Hydrogenation of Pyridine Derivatives

One common industrially relevant approach to synthesize piperidine dicarboxylic acids involves catalytic hydrogenation of pyridine dicarboxylic acid derivatives. This method reduces the aromatic pyridine ring to the saturated piperidine ring while preserving or inducing the cis stereochemistry at the 2,4-positions.

Process Overview:

  • Starting Material: Pyridine-2,4-dicarboxylic acid or its esters (e.g., dimethyl pyridine-2,4-dicarboxylate).
  • Catalyst: Palladium on carbon (Pd/C) is commonly used due to its high activity and selectivity.
  • Reaction Conditions: Hydrogenation is conducted under elevated hydrogen pressure (typically 3–5 MPa) and moderate temperatures (50–100 °C).
  • Solvent: Methanol or other suitable alcohol solvents.
  • Outcome: The pyridine ring is fully hydrogenated to the piperidine ring, yielding cis-configured piperidine-2,4-dicarboxylate esters or acids.

Example Data from Related cis-Piperidine-2,6-dicarboxylic Acid Synthesis:

Parameter Detail
Catalyst 20% Pd/C
Hydrogen Pressure 60 bar (approx. 6 MPa)
Temperature 50 °C
Solvent Methanol
Yield 97% (for cis-dimethyl-piperidine-2,6-dicarboxylate)
Purification Solvent removal under reduced pressure, crystallization

Though this example is for the 2,6-isomer, similar conditions apply for the 2,4-isomer with adjustments in reaction time and temperature to optimize stereoselectivity and yield.

Asymmetric Synthesis Using Chiral Auxiliaries and Condensation Reactions

Another effective method involves asymmetric synthesis routes starting from chiral precursors or auxiliaries. These methods aim to control stereochemistry during ring formation and functional group installation.

Key Steps:

  • Condensation Reaction: L-camphorsulfonamide and diphenylimine ester undergo condensation under Lewis acid catalysis to form an intermediate imine compound.
  • Asymmetric Alkylation: The intermediate is subjected to asymmetric alkylation under strong base conditions.
  • Imine Hydrolysis and Cyclization: Acidic hydrolysis of the imine and intramolecular cyclization occur in a one-pot process to form the piperidine ring.
  • Removal of Chiral Auxiliary: The chiral auxiliary is cleaved under basic conditions to yield (S)-2-piperidinecarboxylic acid derivatives.

Advantages:

  • High stereoselectivity and enantiomeric purity.
  • Short synthetic route (typically three steps).
  • Use of inexpensive and readily available raw materials.
  • High overall yield.

Limitations:

  • The process is more suited for (S)-2-piperidinecarboxylic acid rather than the 2,4-dicarboxylic acid, but similar principles can be adapted.
  • Requires careful control of reaction conditions and handling of chiral auxiliaries.

Summary Table of Reaction Steps:

Step Reaction Type Conditions/Notes
1. Condensation Lewis acid-catalyzed L-camphorsulfonamide + diphenylimine ester
2. Asymmetric Alkylation Strong base One-pot with imine hydrolysis and cyclization
3. Auxiliary Removal Basic conditions Yields chiral piperidine acid

This method is documented to provide high stereoselectivity and yield, making it attractive for pharmaceutical intermediate synthesis.

Multi-Step Synthetic Routes Involving Lactone Formation and Ring Closure

Literature also describes longer multi-step synthetic procedures starting from chiral amino alcohols such as L-phenylglycinol:

  • Formation of lactones through three-step reactions.
  • Reaction with 1,4-diiodobutane to introduce the piperidine ring backbone.
  • Acidic removal of protecting groups (e.g., Boc group).
  • Ring closure to form the piperidine ring.
  • Epimerization under basic conditions to invert stereochemistry as needed.
  • Catalytic hydrogenation to finalize the piperidine-2,4-dicarboxylic acid.

Challenges:

  • Complex reaction steps.
  • Harsh reaction conditions.
  • Lower industrial feasibility due to process complexity.

This method is more suited for academic or small-scale synthesis where stereochemical control is critical.

Direct Catalytic Hydrogenation of 4-Pyridinecarboxylic Acid Derivatives

Patent literature reports a method for preparing 4-piperidinecarboxylic acid (related to 2,4-dicarboxylic acid) by catalytic hydrogenation of 4-pyridinecarboxylic acid using Pd/C catalyst:

  • Use of palladium carbon catalyst (5% Pd).
  • Hydrogen pressure maintained at 3–5 MPa.
  • Temperature ramping from 80 °C to 100 °C.
  • Reaction time approximately 6 hours.
  • Post-reaction workup includes vacuum distillation to remove moisture and crystallization from methanol to isolate the product.

This approach yields high purity piperidine carboxylic acids with molar yields around 85–97% depending on substrate and conditions. The process is industrially viable due to relatively mild conditions and straightforward purification.

Summary Table of Preparation Methods

Method Type Starting Material(s) Key Conditions Advantages Limitations Yield (%)
Catalytic Hydrogenation Pyridine-2,4-dicarboxylic acid esters Pd/C, H2 (3–6 MPa), 50–100 °C Simple, scalable, high yield Requires high-pressure equipment Up to 97%
Asymmetric Synthesis with Chiral Auxiliaries L-camphorsulfonamide + diphenylimine ester Lewis acid, strong base, one-pot High stereoselectivity, short route Limited to specific isomers High
Multi-step Lactone and Ring Closure Chiral amino alcohols (e.g., L-phenylglycinol) Multiple steps, harsh conditions Precise stereochemical control Complex, less industrially feasible Moderate
Direct Hydrogenation of Pyridinecarboxylic Acids 4-pyridinecarboxylic acid Pd/C, H2, 3–5 MPa, 80–100 °C Industrially practical High pressure, catalyst cost 85–97%

Research Findings and Considerations

  • The catalytic hydrogenation approach is the most industrially favored due to its simplicity, high yield, and scalability.
  • Asymmetric synthesis methods provide excellent stereochemical control but may be limited by cost and complexity.
  • Multi-step synthetic routes, though useful for research, are less practical for large-scale production.
  • Purification often involves crystallization from alcohol solvents and removal of residual catalyst by filtration.
  • Reaction parameters such as hydrogen pressure, temperature, catalyst loading, and solvent choice critically influence yield and stereoselectivity.
  • Recent patents emphasize improvements in catalyst efficiency and process simplification to reduce costs and environmental impact.

Properties

IUPAC Name

(2S,4R)-piperidine-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUOEIRUBILDKO-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.